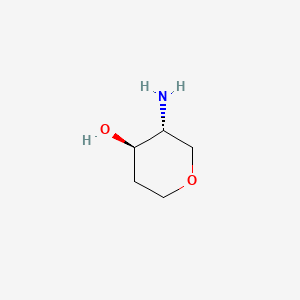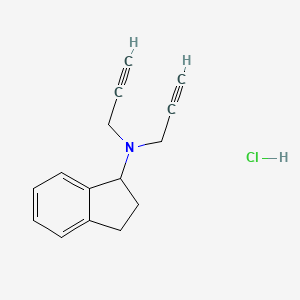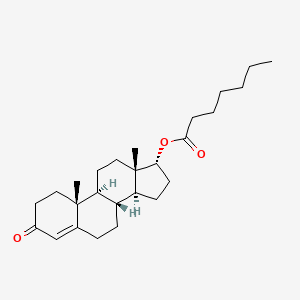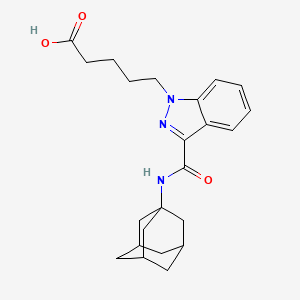
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions used and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Synthesis Techniques and Drug Discovery Applications
Innovative synthesis methods for tetrahydropyran derivatives, including those structurally related to "(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran," have been developed, showcasing their potential in drug discovery. The diastereoselective synthesis of tetrahydropyranones through Prins cyclization demonstrates the creation of novel anticancer compounds, highlighting the versatility of tetrahydropyran structures in medicinal chemistry (Bora, Shit, Sahu, & Saikia, 2023). Furthermore, the one-pot microwave-assisted synthesis of water-soluble pyran derivatives, such as the Glucose amine Schiff base (GASB-1), underlines the significance of rapid synthesis techniques in developing potential therapeutic agents (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).
Structural and Mechanistic Insights
The structural elucidation and conformational studies of tetrahydropyran derivatives provide critical insights into their biological activity and interaction mechanisms. For example, the study on 2,6-diarylaminotetrahydropyrans explores their potential for biomolecule cross-linking, suggesting implications in understanding DNA-protein interactions and possibly in drug design strategies targeting DNA or proteins (Henderson, Bleasdale, Clegg, & Golding, 2004).
Catalysis and Green Chemistry
The application of tetrahydropyran derivatives in catalysis and green chemistry is exemplified by the development of environmentally friendly synthesis methods. The synthesis of NiFe2O4@SiO2@amino glucose as a catalyst for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes showcases the role of tetrahydropyran derivatives in promoting eco-friendly chemical reactions, demonstrating the compound's utility beyond direct pharmaceutical applications (Aghazadeh & Nikpassand, 2019).
Conformational Analysis and Peptide Chemistry
Tetrahydropyran derivatives also find applications in conformational analysis and peptide chemistry, where their role as protecting groups is underexplored but potentially significant. Studies focusing on the tetrahydropyranyl (Thp) protecting group for alcohols highlight its utility in peptide synthesis, suggesting broader applications in synthesizing complex biological molecules (Sharma, Ramos-Tomillero, El‐Faham, Nicolás, Rodríguez, de la Torre, & Albericio, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3R,4R)-3-aminooxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)










